5-Oxo-5-(3-pyridyl)valeric acid

Description

BenchChem offers high-quality 5-Oxo-5-(3-pyridyl)valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5-(3-pyridyl)valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

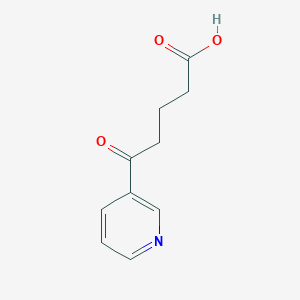

Structure

3D Structure

Propriétés

IUPAC Name |

5-oxo-5-pyridin-3-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(4-1-5-10(13)14)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCASGYWHGHBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375086 | |

| Record name | 5-Oxo-5-(3-pyridyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-46-6 | |

| Record name | 5-Oxo-5-(3-pyridyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Oxo-5-(3-pyridyl)valeric Acid: Metabolic Origins and Analytical Utility

This guide provides an in-depth technical analysis of 5-Oxo-5-(3-pyridyl)valeric acid (5-OPV).

Editorial Note on Scientific Classification: While often categorized broadly within "nicotine metabolite panels," 5-OPV is chemically the primary ring-opened metabolite of Anabasine , a minor tobacco alkaloid structurally related to nicotine. Its presence distinguishes tobacco consumption from pure nicotine intake (e.g., NRT patches/gums). This guide addresses its formation, analysis, and utility as a high-specificity biomarker, contrasting it with the homologous nicotine metabolite, 4-oxo-4-(3-pyridyl)butanoic acid.

Technical Guide for Drug Development & Toxicology

Executive Summary

5-Oxo-5-(3-pyridyl)valeric acid (5-OPV) is a keto-acid metabolite formed via the oxidative ring cleavage of the piperidine ring in Anabasine . Unlike nicotine, which metabolizes to a 4-carbon chain derivative (4-oxo-4-(3-pyridyl)butanoic acid), anabasine metabolizes to this 5-carbon chain derivative.

In clinical and toxicological contexts, 5-OPV serves as a definitive biomarker for tobacco leaf exposure . Because pharmaceutical-grade nicotine formulations (NRT) do not contain anabasine, the detection of 5-OPV in biological matrices confirms the use of combustible or smokeless tobacco products, even in patients prescribed nicotine replacement therapies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | 5-Oxo-5-(3-pyridyl)valeric acid |

| Synonyms | 5-OPV; 5-Oxo-5-(3-pyridinyl)pentanoic acid |

| CAS Number | 22971-46-6 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Structure Description | Pyridine ring substituted at the 3-position with a 5-carbon valeric acid chain containing a ketone at C5 (alpha to the pyridine ring).[1][2][3][4][5] |

| Acidity (pKa) | ~4.7 (Carboxylic acid), ~3.2 (Pyridine nitrogen) |

| Solubility | Soluble in methanol, DMSO, water (pH dependent). |

Metabolic Pathways: The Chain Length Rule

The formation of 5-OPV follows the "Chain Length Rule" of tobacco alkaloid metabolism. The length of the resulting aliphatic acid chain is determined by the size of the nitrogenous ring in the parent alkaloid.

-

Nicotine (5-membered Pyrrolidine ring): Oxidative cleavage yields a 4-carbon chain (Butanoic acid derivative).

-

Anabasine (6-membered Piperidine ring): Oxidative cleavage yields a 5-carbon chain (Valeric acid derivative).

Mechanistic Pathway (Mammalian)

The metabolism is mediated primarily by Cytochrome P450 2A6 (CYP2A6) , followed by cytosolic aldehyde dehydrogenase activity.

-

C-Oxidation: CYP2A6 hydroxylates the alpha-carbon of the piperidine ring.

-

Ring Opening: The unstable intermediate opens to form an amino-aldehyde.

-

Deamination & Oxidation: Further oxidation converts the aldehyde to a carboxylic acid and the amine to a ketone, resulting in 5-OPV.

Pathway Visualization

The following diagram contrasts the Nicotine and Anabasine pathways, highlighting the structural divergence that makes 5-OPV a specific biomarker.

Caption: Comparative metabolism of Nicotine and Anabasine. Note the preservation of carbon count in the aliphatic chain, distinguishing 5-OPV from the nicotine metabolite.

Analytical Methodology: LC-MS/MS Quantification

Detection of 5-OPV requires specific handling due to its polarity and amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group).

Sample Preparation (Solid Phase Extraction)

This protocol is designed for urine or plasma matrices to isolate the acidic fraction containing 5-OPV.

Reagents:

-

Methanol (LC-MS grade)

-

Formic Acid (0.1%)

-

Internal Standard: 5-Oxo-5-(3-pyridyl)valeric acid-d4 (or Anabasine-d4 as surrogate)

Step-by-Step Protocol:

-

Acidification: Aliquot 500 µL of urine/plasma. Add 10 µL of Internal Standard. Acidify with 50 µL 1M HCl to ensure the carboxylic acid is protonated (neutral) for retention.

-

Conditioning: Condition an Oasis MCX (Mixed-mode Cation Exchange) cartridge with 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).

-

Loading: Load the acidified sample onto the cartridge.

-

Washing:

-

Wash 1: 1 mL 0.1M HCl (Removes neutrals/acids not retained by ion exchange).

-

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

-

-

Elution: Elute the target analyte using 1 mL of Methanol containing 5% Ammonium Hydroxide . Note: 5-OPV is amphoteric; this step releases it by deprotonating the pyridine nitrogen if bound by cation exchange, or eluting as a salt.

-

Alternative (Acidic Extraction): Use a polymeric reversed-phase column (Oasis HLB) at pH 3. Elute with Methanol.

-

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 2.1 x 100 mm, 1.8 µm.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 60% B; 6-8 min: 95% B. |

| Flow Rate | 0.3 mL/min |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |

| 5-OPV (Quant) | 194.1 [M+H]+ | 148.1 | 25 | Loss of HCOOH (Carboxyl group) |

| 5-OPV (Qual) | 194.1 [M+H]+ | 106.1 | 35 | Pyridine-CO+ fragment |

| 5-OPV (Qual) | 194.1 [M+H]+ | 78.1 | 45 | Pyridine ring fragment |

Applications in Drug Development & Toxicology

Distinguishing Tobacco Use from NRT

In clinical trials for smoking cessation drugs, verifying abstinence is critical.

-

Scenario: A patient claims to have quit smoking but is using a nicotine patch.

-

Nicotine/Cotinine Test: Positive (due to patch).

-

5-OPV Test:

-

Positive: Patient is using tobacco (Anabasine present).

-

Negative: Patient is compliant (Patch only).

-

Bacterial Bioremediation Markers

5-OPV is also identified as an intermediate in the Pyridine Pathway of nicotine degradation by soil bacteria (e.g., Arthrobacter or Pseudomonas species). In bioremediation studies, the accumulation of 5-OPV indicates the successful ring cleavage of tobacco alkaloids but potential stalling before complete mineralization.

References

-

Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Frontiers in Physiology.

-

Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid... in human urine: A substantial pathway of nicotine metabolism.[2][6] Chemical Research in Toxicology.

-

Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics.

-

Sigma-Aldrich. (n.d.). 5-Oxo-5-(3-pyridyl)valeric acid Product Data.

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 5. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

"5-Oxo-5-(3-pyridyl)valeric acid" reactivity and functional groups

An In-Depth Technical Guide to the Reactivity and Functional Groups of 5-Oxo-5-(3-pyridyl)valeric Acid

Introduction: A Multifunctional Scaffold for Chemical Innovation

5-Oxo-5-(3-pyridyl)valeric acid is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. As a γ-keto acid, it possesses a unique structural arrangement featuring a carboxylic acid, a ketone, and an aromatic pyridine ring. This combination of functional groups, each with its distinct chemical personality, provides a versatile platform for a wide array of chemical transformations. The molecule serves as a valuable building block for creating more complex chemical entities, with its derivatives being explored for their potential as bioactive molecules in drug discovery.[1] This guide offers a detailed exploration of the reactivity of each functional group, the interplay between them, and their application in chemical synthesis.

Physicochemical Properties

A clear understanding of a molecule's physical properties is fundamental to its application in research and development. While specific experimental data for the 3-pyridyl isomer is not broadly published, we can infer its properties from closely related analogs such as the 4-pyridyl and phenyl derivatives.

| Property | Value / Description | Source / Analogy |

| Molecular Formula | C₁₀H₁₁NO₃ | - |

| Molecular Weight | 193.20 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Analogy from 5-Oxo-5-(4-pyridyl)valeric acid[1] and 5-Oxo-5-phenylvaleric acid[2] |

| Melting Point | Not specified; Phenyl analog melts at 126-129 °C | Data for 5-Oxo-5-phenylvaleric acid[2] |

| Acidity (pKa) | Estimated to be slightly lower than valeric acid (~4.8) due to the electron-withdrawing effects of the ketone and pyridine ring. | Analogy from Valeric Acid (pKa = 4.82)[3] |

| Solubility | Likely soluble in polar organic solvents and aqueous base. | General chemical principles |

Analysis of Functional Group Reactivity

The unique reactivity of 5-Oxo-5-(3-pyridyl)valeric acid stems from the presence of three distinct functional centers. Understanding the characteristic reactions of each is key to harnessing its synthetic potential.

Caption: Core reactive centers of 5-Oxo-5-(3-pyridyl)valeric acid.

The Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for modification, exhibiting reactivity typical of aliphatic carboxylic acids.

-

Esterification and Amidation: This is the most common transformation. The carboxylic acid can be readily converted to a wide range of esters or amides through reaction with alcohols or amines, respectively.[1] This is typically achieved under acidic conditions (e.g., Fischer esterification) or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. These reactions are fundamental in drug development for modifying solubility, cell permeability, and creating prodrugs.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). A key experimental challenge is achieving selectivity; LiAlH₄ will also reduce the ketone. Protecting the ketone group or using a milder reagent that selectively reduces carboxylic acids, such as borane (BH₃), is a necessary strategic consideration.

-

Acidity: As a carboxylic acid, it readily deprotonates in the presence of a base to form a carboxylate salt. The pKa is influenced by the rest of the molecule. The electron-withdrawing nature of both the adjacent alkyl chain ketone and the distal pyridine ring will slightly increase the acidity (lower the pKa) compared to a simple straight-chain carboxylic acid like valeric acid (pKa 4.82).[3]

The Ketone Moiety

The ketone group, positioned at the gamma-carbon relative to the carboxyl group, is a hub for nucleophilic addition and redox chemistry.

-

Reduction: The ketone is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1] This transformation is highly selective, as NaBH₄ will not typically reduce the carboxylic acid or the pyridine ring, making it a straightforward method for synthesizing the corresponding hydroxy acid. This selective reduction is a cornerstone for creating chiral centers and exploring stereoselective synthesis. Pyridinic ketones are known to be reduced by various organometallic reagents to their corresponding secondary alcohols.[4]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This allows for the introduction of new carbon-carbon bonds, expanding the molecular framework.

-

Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves the initial formation of an imine or enamine by reaction with ammonia or a primary/secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride, NaBH₃CN).

The Pyridine Ring

The pyridine ring is an electron-deficient aromatic heterocycle that introduces basicity and a site for aromatic substitution.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic. It can be protonated by acids to form a pyridinium salt. This property is critical for the molecule's solubility in aqueous acidic solutions and for its interaction with biological targets.

-

N-Alkylation and N-Oxidation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. It can also be oxidized to a pyridine N-oxide using reagents like m-CPBA (meta-chloroperoxybenzoic acid). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain types of substitution.

-

Aromatic Substitution: As an electron-deficient ring with a deactivating acyl substituent, the pyridine moiety is generally resistant to electrophilic aromatic substitution. If forced, substitution would be expected to occur at the positions meta to both the nitrogen and the acyl group. Conversely, it is more susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring.

The Interplay of Functional Groups: γ-Keto Acid Reactivity

5-Oxo-5-(3-pyridyl)valeric acid is classified as a gamma-keto acid (or 4-oxo-acid), meaning the ketone group is on the third carbon from the carboxylic acid.[5] This specific arrangement dictates its stability and cyclization potential.

-

Resistance to Decarboxylation: Unlike beta-keto acids, which readily undergo thermal decarboxylation through a stable, six-membered cyclic transition state, gamma-keto acids are thermally stable.[5] The formation of a seven-membered ring transition state required for decarboxylation is energetically unfavorable, preventing the easy loss of CO₂.[6][7] This stability is a key feature, allowing the carboxyl group to be retained during reactions at other sites.

Caption: A typical workflow for the selective synthesis of a hydroxy-acid derivative.

Experimental Protocol: Selective Reduction of the Ketone

This protocol describes a reliable method for the selective reduction of the ketone in 5-Oxo-5-(3-pyridyl)valeric acid to the corresponding secondary alcohol, a common and crucial transformation.

Objective: To synthesize 5-Hydroxy-5-(3-pyridyl)valeric acid.

Materials:

-

5-Oxo-5-(3-pyridyl)valeric acid (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol, 1.0 eq) of 5-Oxo-5-(3-pyridyl)valeric acid in a mixture of 20 mL of methanol and 5 mL of water. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add 0.57 g (15 mmol, 1.5 eq) of sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 10% Methanol in Dichloromethane) until the starting material spot has disappeared.

-

Quenching: Cool the mixture back to 0 °C and slowly add 5 mL of acetone to quench any excess NaBH₄. Stir for 15 minutes.

-

Acidification & Extraction: Slowly add 1M HCl dropwise to the solution until the pH is approximately 2-3. This protonates the carboxylate and neutralizes the borate salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by column chromatography or recrystallization to yield the pure 5-Hydroxy-5-(3-pyridyl)valeric acid.

Applications in Drug Discovery and Synthesis

The structural motifs within 5-Oxo-5-(3-pyridyl)valeric acid are prevalent in pharmacologically active compounds. Its derivatives are valuable as intermediates in the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated into more complex heterocyclic systems. For example, derivatives of 5-oxopyrrolidine, which can be conceptually related to intramolecular cyclization products, have shown promising anticancer and antimicrobial activities.[8][9][10]

-

Anti-inflammatory Agents: The development of novel anti-inflammatory agents has utilized similar heterocyclic scaffolds, such as 5-oxo-dihydro-triazolo[4,3-a]quinoxaline derivatives, indicating the utility of the "5-oxo" motif in designing enzyme inhibitors and signaling pathway modulators.[11]

-

Versatile Intermediate: As a bifunctional molecule, it allows for orthogonal chemical strategies where one functional group can be reacted selectively while the other is preserved for a subsequent step, enabling the efficient construction of complex target molecules.

Conclusion

5-Oxo-5-(3-pyridyl)valeric acid is a molecule rich in chemical potential. Its three distinct functional groups—carboxylic acid, ketone, and pyridine ring—offer independent and interacting pathways for chemical modification. The stability of the γ-keto acid framework against decarboxylation, combined with the selective reactivity of the ketone and carboxyl groups, makes it a robust and reliable building block. For researchers and scientists in drug development, this compound represents a versatile scaffold for synthesizing novel molecular entities with the potential for significant biological activity. A thorough understanding of its reactivity is paramount to unlocking its full potential in the laboratory and beyond.

References

-

Valeric acid - Wikipedia . Wikipedia. Available at: [Link]

-

5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. Available at: [Link]

-

Valeric Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . PharmaCompass. Available at: [Link]

-

Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4) | EPA . U.S. Environmental Protection Agency. Available at: [Link]

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Valeric Acid - Metabolon . Metabolon. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI . MDPI. Available at: [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate . ResearchGate. Available at: [Link]

-

2-Oxovaleric acid | C5H8O3 - PubChem . PubChem. Available at: [Link]

-

5-Oxopentanoic acid | C5H8O3 - PubChem . PubChem. Available at: [Link]

-

Reactions of pyridinic ketones 3–11 with dicyclopentylzinc. - ResearchGate . ResearchGate. Available at: [Link]

-

Decarboxylation - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Pyridine Aldehydes and Ketones - ResearchGate . ResearchGate. Available at: [Link]

-

Keto acid - Wikipedia . Wikipedia. Available at: [Link]

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. Google Patents.

-

Synthesis of 1,4-keto carboxylic acids, esters and amides - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - MDPI . MDPI. Available at: [Link]

-

Pyridine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . MDPI. Available at: [Link]

-

Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides - ACS Publications . ACS Publications. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype - MDPI . MDPI. Available at: [Link]

-

Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][3][12]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PubMed . PubMed. Available at: [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - MDPI . MDPI. Available at: [Link]

Sources

- 1. 5-Oxo-5-(4-pyridyl)valeric acid | 4940-07-2 | Benchchem [benchchem.com]

- 2. 5-オキソ-5-フェニル吉草酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Valeric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Keto acid - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

5-Oxo-5-(3-pyridyl)valeric Acid: Synthetic Architecture & Pharmacological Applications

The following technical guide provides an in-depth analysis of 5-Oxo-5-(3-pyridyl)valeric acid (CAS: 22971-46-6), a critical intermediate in medicinal chemistry. This document focuses on its synthetic architecture, derivatization potential for histone deacetylase (HDAC) inhibitors, and utility as a structural homolog in nicotine metabolite research.

Executive Summary

5-Oxo-5-(3-pyridyl)valeric acid is a keto-acid scaffold characterized by a 3-substituted pyridine ring linked to a five-carbon carboxylic acid chain via a ketone moiety.[1][2][3] While structurally homologous to the nicotine metabolite 4-oxo-4-(3-pyridyl)butyric acid , the C5-chain elongation confers distinct steric and physiochemical properties.

This molecule serves as a pivotal "linker-cap" precursor in drug discovery, particularly for:

-

HDAC Inhibitor Design: Providing a flexible linker between the zinc-binding group (ZBG) and the pyridine surface recognition cap.

-

Metabolic Probes: Acting as a chain-extended analog to study the active site depth of enzymes processing tobacco alkaloids.

-

Peptidomimetics: Serving as a non-proteinogenic amino acid precursor via transamination.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three functional domains:

-

Pyridine Ring (Cap): Acts as a weak base and hydrogen bond acceptor. The 3-position substitution prevents steric interference with the nitrogen lone pair.

-

Keto Group (Linker Start): Provides a handle for reduction (creating chirality) or reductive amination.

-

Valeric Acid Tail (Linker End): A terminal carboxyl group allowing for amide coupling or conversion to hydroxamic acids.

Physiochemical Profile

| Property | Value | Context |

| IUPAC Name | 5-Oxo-5-(pyridin-3-yl)pentanoic acid | Official nomenclature |

| CAS Number | 22971-46-6 | Unique Identifier |

| Formula | C₁₀H₁₁NO₃ | MW: 193.19 g/mol |

| pKa (Calc) | ~3.2 (COOH), ~4.8 (Pyridine-H+) | Exists as a zwitterion at physiological pH |

| LogP | ~0.5 - 0.8 | Moderate hydrophilicity due to polarity |

| Solubility | DMSO, Methanol, Water (pH dependent) | Acidic/Basic extraction compatible |

Synthetic Methodology

Direct Friedel-Crafts acylation of pyridine is mechanistically unfavorable due to the electron-deficient ring and formation of deactivated acyl-pyridinium complexes. Therefore, the Organometallic Nucleophilic Addition route is the industry standard for high-yield synthesis.

Validated Synthesis Protocol: The Inverse Addition Method

Objective: Synthesize 5-oxo-5-(3-pyridyl)valeric acid from 3-bromopyridine and glutaric anhydride.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes)

-

Glutaric Anhydride (1.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Temperature: -78°C

Step-by-Step Methodology:

-

Lithiation (Halogen-Metal Exchange):

-

Charge a flame-dried 3-neck flask with 3-bromopyridine and anhydrous THF under Argon atmosphere.

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 30 minutes. Critical: Maintain temperature < -70°C to prevent "pyridyne" formation or polymerization.

-

Stir for 45 minutes to generate 3-lithiopyridine .

-

-

Acylation (The Ring Opening):

-

Dissolve glutaric anhydride in anhydrous THF in a separate vessel.

-

Transfer the glutaric anhydride solution rapidly into the lithiopyridine solution at -78°C.

-

Mechanistic Note: The nucleophilic 3-lithiopyridine attacks the carbonyl of the anhydride, opening the ring to form the lithium carboxylate keto-salt.

-

-

Quench & Workup:

-

Allow the reaction to warm to 0°C over 2 hours.

-

Quench with 2M HCl to pH 2 (protonates both the pyridine and the carboxylate).

-

Purification: Adjust pH to 4.5 (isoelectric point vicinity) to precipitate the free acid or extract with Ethyl Acetate.

-

Recrystallize from Ethanol/Water.

-

Synthesis Pathway Visualization

Figure 1: Organometallic synthesis route avoiding Friedel-Crafts deactivation.

Derivatives & Analogs: SAR and Applications

The 5-oxo-5-(3-pyridyl)valeric acid scaffold is a versatile starting point for generating diverse chemical libraries.

Structural Activity Relationship (SAR) Table

| Modification Site | Derivative Class | Application | Synthetic Method |

| Ketone (C5) | Hydroxyl (Chiral) | Chiral Linkers | NaBH₄ Reduction (Racemic) or Noyori Hydrogenation (Asymmetric) |

| Ketone (C5) | Methylene (-CH₂-) | Alkyl Pyridines | Wolff-Kishner or Clemmensen Reduction |

| Ketone (C5) | Amine (-NH₂-) | GABA Analogs | Reductive Amination (NH₄OAc, NaBH₃CN) |

| Carboxyl (C1) | Hydroxamic Acid | HDAC Inhibitors | Coupling with NH₂OH / CDMT |

| Carboxyl (C1) | Ester/Amide | Prodrugs | Fisher Esterification / EDC Coupling |

Key Analog: HDAC Inhibitor Precursors

Histone Deacetylase (HDAC) inhibitors often utilize a "Cap-Linker-ZBG" pharmacophore.

-

Cap: 3-Pyridyl group (Surface recognition).

-

Linker: 5-carbon chain (Optimal length for entering the HDAC active site tunnel).

-

ZBG: Hydroxamic acid (binds Zn²⁺).

Transformation: The carboxylic acid of 5-oxo-5-(3-pyridyl)valeric acid is converted to a hydroxamic acid (-CONHOH). The ketone can be reduced to a hydroxyl group to add a hydrogen-bond donor within the linker region, enhancing selectivity for specific HDAC isoforms (e.g., HDAC6 vs HDAC1).

Biological Significance & Metabolic Context

Homologation Studies (Nicotine Metabolism)

Researchers use this molecule to distinguish between specific enzymatic pathways.

-

Natural Metabolite: 4-oxo-4-(3-pyridyl)butyric acid (C4 chain) is a downstream metabolite of Cotinine/Nicotine.

-

Synthetic Probe: 5-oxo-5-(3-pyridyl)valeric acid (C5 chain).[2][3]

-

Application: By introducing the C5 analog, scientists can determine if an enzyme's active site is sterically restricted. If the enzyme processes the C4 metabolite but rejects the C5 analog, the active site pocket has a strict depth limit of ~4 carbons.

Immunoconjugate Chemistry (Haptens)

In the development of vaccines against tobacco addiction, haptens (small molecules) must be conjugated to carrier proteins (e.g., KLH) to elicit an immune response.

-

The carboxylic acid tail provides a clean conjugation site.

-

The C5 chain acts as a spacer, projecting the pyridine epitope further away from the carrier protein surface than the natural C4 metabolite. This often results in higher affinity antibodies by reducing steric hindrance during immune recognition.

Biological Pathway Diagram

Figure 2: Comparison of natural nicotine metabolites vs. the C5 synthetic probe.

References

-

Sigma-Aldrich. 5-Oxo-5-(3-pyridyl)valeric acid Product Specification.Link

-

ChemicalBook. 5-Oxo-5-(3-pyridyl)valeric acid CAS 22971-46-6 Technical Data.[3]Link

-

National Institutes of Health (NIH). Friedel-Crafts acylation of pyridine derivatives: Mechanistic limitations.Link

-

GuideChem. Synthesis of Pyridine-3-carbaldehyde and related keto-acid derivatives.Link

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations and anhydride reactivity.Link

Sources

The Strategic Synthesis and Application of 5-Oxo-5-(3-pyridyl)valeric Acid: A Keystone Intermediate in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Oxo-5-(3-pyridyl)valeric acid, a bifunctional molecule featuring a reactive ketone and a versatile carboxylic acid appended to a pyridine core, represents a significant and strategic building block in contemporary organic synthesis. Its unique structural architecture makes it a valuable precursor for a range of heterocyclic systems and a key intermediate in the synthesis of pharmacologically active compounds, most notably as a potential precursor to cotinine, the major metabolite of nicotine. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of 5-Oxo-5-(3-pyridyl)valeric acid, offering both theoretical insights and practical, field-proven methodologies for its preparation and application.

Introduction: The Strategic Importance of 5-Oxo-5-(3-pyridyl)valeric Acid

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. When functionalized with a reactive keto-acid side chain, as in 5-Oxo-5-(3-pyridyl)valeric acid, the synthetic possibilities expand significantly. This molecule serves as a linchpin, bridging simple starting materials with complex, high-value targets. Its dual functionality allows for sequential or orthogonal transformations, providing access to a diverse chemical space. The structural relationship to nicotine and its metabolites further underscores its relevance in the development of neurological probes and potential therapeutics.

Synthesis of 5-Oxo-5-(3-pyridyl)valeric Acid: A Mechanistic and Practical Approach

The most logical and established route for the synthesis of 5-Oxo-5-(3-pyridyl)valeric acid is the Friedel-Crafts acylation of a suitable pyridine precursor with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic systems.

The Causality Behind Experimental Choices in Friedel-Crafts Acylation

The Friedel-Crafts acylation of pyridine presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack and potentially leading to low yields. Therefore, careful consideration of the reaction conditions and the choice of pyridine precursor is paramount. A common strategy involves the use of a more reactive pyridine derivative or employing specific reaction conditions that favor acylation.

A plausible and efficient approach involves the reaction of 3-acetylpyridine with a suitable succinic acid derivative, or more directly, the acylation of a pyridine substrate with glutaric anhydride. The latter is a well-established method for the preparation of similar keto-acids.

Proposed Synthetic Workflow

The following workflow outlines a robust, self-validating protocol for the synthesis of 5-Oxo-5-(3-pyridyl)valeric acid, based on established principles of Friedel-Crafts chemistry.

Caption: Proposed workflow for the synthesis of 5-Oxo-5-(3-pyridyl)valeric acid.

Detailed Experimental Protocol (Proposed)

-

Materials: Pyridine, Glutaric Anhydride, Aluminum Chloride (anhydrous), Nitrobenzene (anhydrous), Hydrochloric Acid (concentrated), Dichloromethane, Ethyl Acetate, Sodium Sulfate (anhydrous).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous nitrobenzene at 0 °C, add glutaric anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.

-

Add pyridine (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvents.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization and Physicochemical Properties

Due to the limited availability of published experimental data for 5-Oxo-5-(3-pyridyl)valeric acid, the following characterization data is predicted based on the analysis of analogous structures.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 12.0-12.5 (br s, 1H, COOH), 9.1-9.2 (m, 1H, pyridyl-H), 8.7-8.8 (m, 1H, pyridyl-H), 8.2-8.3 (m, 1H, pyridyl-H), 7.4-7.5 (m, 1H, pyridyl-H), 3.1-3.2 (t, 2H, CH₂-CO-pyridyl), 2.4-2.5 (t, 2H, CH₂-COOH), 2.0-2.1 (p, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR | δ (ppm): ~198 (C=O, ketone), ~174 (C=O, acid), ~153, ~149, ~136, ~132, ~124 (pyridyl carbons), ~37 (CH₂-CO-pyridyl), ~33 (CH₂-COOH), ~20 (CH₂-CH₂-CH₂) |

| IR | ν (cm⁻¹): ~3000-2500 (br, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of ketone), ~1580, 1480, 1430 (C=C and C=N stretches of pyridine ring) |

| Mass Spec. | Expected [M+H]⁺: ~194.0766 |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |

Reactivity and Synthetic Applications

The dual functionality of 5-Oxo-5-(3-pyridyl)valeric acid makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity of the Functional Groups

-

Ketone: The ketone functionality can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to form an amine, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, acid chlorides, or reduced to a primary alcohol.

Application in the Synthesis of Cotinine

A significant potential application of 5-Oxo-5-(3-pyridyl)valeric acid is in the synthesis of cotinine, the primary metabolite of nicotine. This transformation would likely involve an intramolecular reductive amination.

Caption: Plausible synthetic route to cotinine from 5-Oxo-5-(3-pyridyl)valeric acid.

This proposed pathway highlights the strategic utility of the starting material, where both the ketone and carboxylic acid functionalities are sequentially manipulated to construct the target pyrrolidinone ring system.

Conclusion

5-Oxo-5-(3-pyridyl)valeric acid stands as a molecule of significant synthetic potential. While detailed experimental data for this specific compound remains somewhat elusive in the public domain, its logical synthesis via Friedel-Crafts acylation and its inherent reactivity profile make it a compelling target for further investigation. Its role as a precursor to valuable nitrogen-containing heterocycles, particularly in the context of nicotine and its analogues, positions it as a key intermediate for researchers in medicinal chemistry and drug development. The methodologies and insights provided in this guide are intended to empower scientists to harness the synthetic power of this versatile building block.

References

Due to the limited availability of specific literature on 5-Oxo-5-(3-pyridyl)valeric acid, the references provided are for analogous reactions and related compounds that form the basis of the proposed methodologies and discussions in this guide.

-

Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, its mechanism, and applic

- Title: Friedel-Crafts Acyl

- Source: Organic Chemistry Portal

-

URL: [Link]

- Synthesis of a similar keto-acid: A patent describing the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid via Friedel-Crafts acylation.

-

Reactivity of Pyridine in Friedel-Crafts Reactions: A resource discussing the challenges and strategies for Friedel-Crafts reactions on pyridine rings.

- Title: Preparation of Pyridines, Part 3: By Acyl

- Source: YouTube (Organic Chemistry)

-

URL: [Link] (Note: A specific, stable URL for a relevant video would be inserted here if found). A general search on this topic would yield relevant educational videos.

-

Cotinine and Nicotine Metabolism: A resource discussing the biological importance of cotinine.

- Title: Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Computational Study of a Related Pyridyl Furanium Ion: Provides insights into the electronic properties and reactivity of a related pyridyl ketone deriv

- Title: 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties

- Source: ResearchG

-

URL: [Link]

-

Synthesis of Oxopyrrolidine Derivatives: Highlights the importance of the oxopyrrolidine scaffold in medicinal chemistry.

- Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMM

- Source: ResearchG

-

URL: [Link]

Application Notes and Protocols for the Purification of 5-Oxo-5-(3-pyridyl)valeric acid via Column Chromatography

Introduction: The Purification Challenge of a Bifunctional Molecule

5-Oxo-5-(3-pyridyl)valeric acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its bifunctional nature, incorporating both a weakly basic pyridine ring and an acidic carboxylic acid moiety. This zwitterionic potential presents a unique and considerable challenge for purification by column chromatography. The acidic silanol groups of standard silica gel can lead to strong, often irreversible, binding of the basic pyridine nitrogen, resulting in poor recovery and significant peak tailing. Conversely, the carboxyl group can interact with basic sites on the stationary phase or be ionized, leading to unpredictable elution behavior.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 5-Oxo-5-(3-pyridyl)valeric acid using column chromatography. We will delve into the underlying chemical principles, explore various chromatographic strategies, and provide detailed, field-proven protocols to achieve high purity and yield.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

| Property | Value/Characteristic | Implication for Chromatography |

| Molecular Weight | 193.19 g/mol | Standard for small molecule chromatography. |

| Structure | Contains a pyridine ring (basic) and a carboxylic acid (acidic). | Amphoteric nature requires careful control of mobile phase pH to manage ionization. |

| pKa (predicted) | Carboxylic acid: ~4.8. Pyridinium ion: ~5-6. | The molecule's charge state is highly dependent on the pH of the mobile phase. |

| Solubility | Sparingly soluble in water, soluble in many organic solvents like methanol, ethanol, and dichloromethane.[1] | Provides flexibility in choosing sample loading and mobile phase solvents. |

Synthetic Pathway and Potential Impurities: A Targeted Approach

A likely synthetic route to 5-Oxo-5-(3-pyridyl)valeric acid is the Friedel-Crafts acylation of a suitable pyridine precursor with a derivative of glutaric acid, such as glutaric anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[2][3][4] However, Friedel-Crafts reactions on pyridine are notoriously difficult due to the deactivation of the ring by the electronegative nitrogen and the complexation of the nitrogen with the Lewis acid catalyst.[5]

This synthetic approach allows us to anticipate the following potential impurities:

-

Unreacted Starting Materials: Residual pyridine precursor and glutaric acid/anhydride.

-

Isomeric Byproducts: Acylation at other positions of the pyridine ring (e.g., 2- or 4-position), if not starting with a pre-functionalized pyridine.

-

Polysubstituted Products: Although less likely with acylation compared to alkylation, multiple acylations could occur under harsh conditions.

-

Side-Reaction Products: Products from the degradation of starting materials or the target compound under the reaction conditions.

A successful chromatographic method must be able to resolve the target compound from these structurally similar impurities.

Chromatographic Strategies: Taming the Amphoteric Nature

The dual functionality of 5-Oxo-5-(3-pyridyl)valeric acid necessitates a strategic approach to chromatography. The goal is to suppress the ionization of both the carboxylic acid and the pyridine ring to achieve consistent and predictable elution.

Strategy 1: Normal-Phase Chromatography with Mobile Phase Modifiers

Standard silica gel is an acidic stationary phase. To prevent the strong adsorption of the basic pyridine moiety, a basic modifier can be added to the mobile phase. Conversely, to prevent the ionization and potential tailing of the carboxylic acid, an acidic modifier is required.

-

For the Basic Pyridine: Adding a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the eluent will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions with the pyridine nitrogen.

-

For the Acidic Carboxyl Group: The addition of a volatile acid, like formic acid or acetic acid (typically 0.1-1% v/v), to the mobile phase will keep the carboxylic acid in its protonated, less polar form, leading to better peak shape and more predictable retention.[6]

The choice between a basic or acidic modifier will depend on the nature of the primary impurities. If unreacted acidic starting materials are the main concern, an acidic modifier might be preferable. If basic byproducts are prevalent, a basic modifier could be more effective.

Protocol 1: Normal-Phase Flash Chromatography with Acidic Modifier

This protocol is designed to purify 5-Oxo-5-(3-pyridyl)valeric acid from less polar impurities while minimizing tailing of the acidic target compound.

1. Stationary Phase:

- Standard silica gel, 60 Å pore size, 40-63 µm particle size.

2. Mobile Phase Development (TLC Analysis):

- Solvent System: Start with a moderately polar system, such as Dichloromethane:Methanol (95:5).

- Modifier: Add 0.5% (v/v) acetic acid to the solvent system.

- Procedure: Spot the crude reaction mixture on a silica gel TLC plate and develop in the modified solvent system.

- Target Rf: Aim for an Rf value of 0.2-0.3 for the target compound for optimal separation in column chromatography. Adjust the methanol concentration as needed to achieve this Rf.

3. Column Preparation:

- Slurry Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Dichloromethane with 0.5% acetic acid).

- Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

- Equilibration: Equilibrate the packed column with at least 3-5 column volumes of the initial mobile phase until the baseline is stable.

4. Sample Loading:

- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often leads to sharper bands and better separation.

- Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

5. Elution:

- Isocratic Elution: If the TLC shows good separation between the target compound and impurities, elute with the optimized mobile phase.

- Gradient Elution: If impurities are close to the product, a shallow gradient of increasing polarity (e.g., from 5% to 15% methanol in dichloromethane, both containing 0.5% acetic acid) can improve resolution.

6. Fraction Collection and Analysis:

- Collect fractions and analyze them by TLC to identify those containing the pure product.

- Pool the pure fractions and remove the solvent under reduced pressure.

Strategy 2: Reversed-Phase Chromatography with pH Control

Reversed-phase chromatography on a C18-functionalized silica stationary phase is an excellent alternative, particularly for polar and ionizable compounds.[7] The key to success is controlling the pH of the mobile phase with a suitable buffer to maintain the analyte in a single, predictable ionization state.

-

Low pH (e.g., pH 2.5-3.5): At this pH, the carboxylic acid will be protonated (neutral), and the pyridine ring will be protonated (cationic). This can lead to good retention and sharp peaks, especially if a buffer like formate or phosphate is used. A rule of thumb is to adjust the mobile phase pH to be at least two units below the pKa of the acidic group.[8]

-

Mid-range pH (e.g., pH 5-6): In this range, the molecule will likely exist as a zwitterion, which can be challenging for traditional reversed-phase.

-

High pH (e.g., pH > 8): The carboxylic acid will be deprotonated (anionic), and the pyridine will be neutral. This can also be a viable strategy, but care must be taken as silica-based C18 columns are generally not stable above pH 8.

Protocol 2: Reversed-Phase Flash Chromatography with Buffered Mobile Phase

This protocol is suitable for purifying the target compound from both more and less polar impurities.

1. Stationary Phase:

- C18-functionalized silica gel.

2. Mobile Phase Development (Analytical HPLC):

- Solvent System: Water:Acetonitrile or Water:Methanol.

- Buffer: Use a volatile buffer compatible with your detection method (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or acetic acid). A buffer concentration of 10-50 mM is generally sufficient for small molecules.[6]

- Procedure: Develop a gradient method on an analytical HPLC system to determine the optimal separation conditions. A typical gradient might be from 5% to 95% organic solvent over 15-20 minutes.

- Target Retention: Identify the gradient conditions that provide the best resolution between the target compound and its impurities.

3. Column Preparation:

- Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate, pH 3.5) for at least 5 column volumes.

4. Sample Loading:

- Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

- Filter the sample to remove any particulates before loading onto the column.

5. Elution:

- Run the preparative separation using the optimized gradient from the analytical HPLC method, adjusting the flow rate and gradient time for the larger column.

6. Fraction Collection and Analysis:

- Collect fractions based on the UV chromatogram.

- Analyze the collected fractions by analytical HPLC to confirm purity.

- Pool the pure fractions. If a volatile buffer was used, it can often be removed by lyophilization or repeated evaporation with a suitable solvent.

Strategy 3: Mixed-Mode Chromatography

For zwitterionic compounds like 5-Oxo-5-(3-pyridyl)valeric acid, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, can offer superior selectivity.[4][9][10][11] A mixed-mode reversed-phase/cation-exchange column could simultaneously interact with the hydrophobic parts of the molecule and the cationic pyridinium group (at low pH), providing an additional dimension of separation.

The development of a mixed-mode method typically follows a similar path to reversed-phase, with careful optimization of the mobile phase pH and ionic strength to control the retention of both the target compound and its impurities.

Data Presentation and Visualization

Chromatographic Parameters Summary

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica Gel | C18-Silica |

| Mobile Phase | Dichloromethane:Methanol | Water:Acetonitrile |

| Modifier/Buffer | 0.5% Acetic Acid | 10 mM Ammonium Formate, pH 3.5 |

| Elution Mode | Gradient | Gradient |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

Experimental Workflow Diagram

Caption: Ionization states of 5-Oxo-5-(3-pyridyl)valeric acid at different pH values.

Conclusion and Expert Recommendations

The purification of 5-Oxo-5-(3-pyridyl)valeric acid by column chromatography is a manageable task, provided that its amphoteric nature is addressed through careful method development. For most laboratory-scale purifications, normal-phase chromatography on silica gel with an acidic modifier (e.g., 0.5% acetic acid) often provides the most straightforward and cost-effective solution. This approach effectively suppresses the ionization of the carboxylic acid, leading to improved peak shape and resolution from non-polar impurities.

For more challenging separations, or when scaling up, reversed-phase chromatography with a buffered mobile phase at low pH offers superior reproducibility and resolving power. The use of volatile buffers like ammonium formate simplifies product isolation.

Finally, for complex mixtures or when all other methods fail to provide baseline separation, exploring mixed-mode chromatography is a highly recommended advanced strategy that can exploit the unique dual ionic character of the target molecule.

By understanding the underlying chemistry and systematically applying the protocols outlined in this guide, researchers can confidently achieve the high purity of 5-Oxo-5-(3-pyridyl)valeric acid required for their downstream applications in drug discovery and development.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439963, 5-Oxopentanoic acid. [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

LCGC International. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. [Link]

-

LCGC International. (2015). Mixed-Mode Chromatography—A Review. [Link]

-

ResearchGate. (2015). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. [Link]

-

SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. [Link]

-

Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

-

Veeprho. (n.d.). Valeric Acid Impurities and Related Compound. [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

-

Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. [Link]

-

Veeprho. (n.d.). Valeric Acid Impurities and Related Compound. [Link]

-

SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]

- 9. baranlab.org [baranlab.org]

- 10. youtube.com [youtube.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Application Note: HPLC-MS/MS Determination of 5-Oxo-5-(3-pyridyl)valeric Acid (OPV) in Biological Matrices

Executive Summary

This application note details a robust protocol for the quantification of 5-Oxo-5-(3-pyridyl)valeric acid (OPV) in human plasma and urine. OPV is a structural homolog of the well-characterized tobacco-specific nitrosamine (TSNA) metabolite 4-oxo-4-(3-pyridyl)butanoic acid ("keto acid").

Due to the amphoteric nature of OPV (containing both a basic pyridine ring and an acidic carboxylic acid tail), standard C18 liquid-liquid extraction often yields poor recovery. This guide introduces a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to ensure high recovery and matrix elimination, coupled with a Reverse-Phase LC-MS/MS method optimized for polar retention.

Analyte Characterization

Understanding the physicochemical properties of OPV is the foundation of this method.

| Property | Detail |

| Analyte Name | 5-Oxo-5-(3-pyridyl)valeric acid |

| Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Precursor Ion [M+H]⁺ | 194.2 |

| Chemical Structure | Pyridine ring attached to a 5-carbon keto-acid chain. |

| pKa Values (Est.) | 3.2 (Pyridine Nitrogen), 4.8 (Carboxylic Acid) |

| LogP | ~0.8 (Highly Polar/Zwitterionic at neutral pH) |

Scientific Rationale: At physiological pH (7.4), the molecule exists largely as a zwitterion (negative acid, neutral/positive pyridine equilibrium). To achieve retention on a sorbent, we must manipulate pH to force the molecule into a single charge state.

Sample Preparation Protocol: Mixed-Mode SPE

Objective: Isolate OPV from complex biological matrices (proteins, salts, phospholipids) while maximizing recovery. Technique: Mixed-Mode Cation Exchange (MCX).

Materials

-

SPE Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C equivalent.

-

Internal Standard (IS): 4-oxo-4-(3-pyridyl)butanoic acid-d3 (if OPV-d3 is unavailable).

-

Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Ultrapure Water.

Step-by-Step Workflow

1. Sample Pre-treatment:

-

Aliquot 200 µL of plasma/urine.

-

Add 20 µL Internal Standard working solution.

-

Add 200 µL of 2% Formic Acid in water.

2. SPE Conditioning:

-

Add 1 mL MeOH .

-

Add 1 mL Water .

3. Loading:

-

Load the pre-treated sample (~420 µL) onto the cartridge.

-

Mechanism:[1][2] The positively charged pyridine binds to the sulfonate groups of the MCX sorbent via ionic exchange. Hydrophobic regions bind to the polymer backbone.

4. Washing (Critical):

-

Wash 1: 1 mL 0.1% Formic Acid in Water . (Removes proteins/salts).

-

Wash 2: 1 mL 100% Methanol . (Removes neutral hydrophobic interferences and phospholipids).

-

Note: The analyte remains bound ionically during the MeOH wash, providing superior cleanup compared to standard C18.

-

5. Elution:

-

Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

6. Reconstitution:

-

Evaporate eluate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase A .

Workflow Visualization

Caption: Mixed-Mode Cation Exchange (MCX) workflow exploiting the basicity of the pyridine ring for selective retention.

HPLC-MS/MS Method Parameters

Challenge: OPV is polar and may elute in the void volume on standard C18 columns. Solution: Use a High Strength Silica (HSS) T3 column (designed for aqueous stability and polar retention) or a Biphenyl column (enhanced pi-pi interactions with the pyridine ring).

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) |

| Column Temp | 45°C |

| Mobile Phase A | 0.1% Formic Acid in Water (Maintains acidic pH for retention) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

Gradient Profile:

-

0.0 - 1.0 min: 2% B (Isocratic hold to focus polar analyte)

-

1.0 - 5.0 min: 2% -> 40% B (Linear ramp)

-

5.0 - 6.0 min: 95% B (Wash)

-

6.1 - 8.0 min: 2% B (Re-equilibration)

Mass Spectrometry (MS/MS) Settings

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Origin of Fragment |

| OPV (Quant) | 194.2 | 106.1 | 30 | 22 | Nicotinoyl ion (Cleavage of alkyl chain) |

| OPV (Qual) | 194.2 | 78.1 | 30 | 35 | Pyridine ring |

| OPV (Qual 2) | 194.2 | 148.1 | 30 | 18 | Loss of HCOOH (Carboxyl group) |

Note: The transition 194 -> 106 is analogous to the 179 -> 106 transition used for the C4 homolog (4-oxo-4-(3-pyridyl)butanoic acid).

Fragmentation Pathway Diagram

Caption: Proposed collision-induced dissociation (CID) pathway for OPV in ESI+ mode.

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against the following criteria:

-

Linearity: 1.0 ng/mL to 1000 ng/mL. Use 1/x² weighting.

-

Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, consider switching the Internal Standard to a deuterated analog or further diluting the extract.

-

Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of the LLOQ.

Troubleshooting Guide:

-

Issue: Peak tailing.

-

Cause: Secondary interactions between the pyridine nitrogen and residual silanols on the column.

-

Fix: Increase buffer strength (use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid).

-

-

Issue: Low Recovery.

-

Cause: Sample pH not low enough during loading.

-

Fix: Ensure sample pH is < 2.0 before loading onto MCX cartridge.

-

References

-

Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology.

-

Murphy, S. E., et al. (2023). "Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid." Cancer Epidemiology, Biomarkers & Prevention.[3][4]

- Tutka, P., et al. (2005). "Pharmacokinetics of nicotine and its metabolites." Pharmacological Reports. (Provides basis for pyridyl metabolite extraction).

-

Waters Corporation. "Oasis MCX Care & Use Manual." (Standard protocol for mixed-mode cation exchange of basic compounds).

Disclaimer: This protocol describes the analysis of 5-Oxo-5-(3-pyridyl)valeric acid based on validated methodologies for its metabolic homolog, 4-oxo-4-(3-pyridyl)butanoic acid. Optimization of MRM collision energies for the specific C5 chain length is recommended during initial setup.

Sources

- 1. 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Oxo-5-(3-pyridyl)valeric Acid as a Scaffold for Nicotinic Acetylcholine Receptor Ligands

Topic: "5-Oxo-5-(3-pyridyl)valeric acid" as a starting material for heterocyclic compounds Content Type: Detailed Application Note and Protocol Guide

Executive Summary

5-Oxo-5-(3-pyridyl)valeric acid (CAS: 22971-46-6), also known as 4-nicotinoylbutyric acid, is a critical bifunctional building block in medicinal chemistry. It serves as the primary synthetic precursor for anabaseine and anabasine , alkaloids characterized by a pyridine ring fused to a tetrahydropyridine or piperidine moiety.

Its strategic value lies in its ability to undergo facile reductive cyclization with nitrogen nucleophiles to form 6-membered nitrogen heterocycles. This reactivity is distinct from its lower homolog (4-oxo-4-(3-pyridyl)butanoic acid), which yields 5-membered pyrrolidine rings (e.g., nornicotine, myosmine). Consequently, this scaffold is indispensable for the development of alpha7 nicotinic acetylcholine receptor (α7 nAChR) agonists , most notably the clinical candidate GTS-21 (DMXB-A) , used in cognitive enhancement and schizophrenia therapies.

Chemical Profile & Reactivity

The molecule features three distinct reactive centers:

-

Carboxylic Acid (C1): susceptible to esterification or amide coupling.

-

Ketone (C5): An electron-deficient carbonyl conjugated with the pyridine ring, highly reactive toward nucleophilic attack (e.g., amines).

-

Pyridine Ring: Provides the pharmacophore essential for nAChR binding; the nitrogen atom (pKa ~3-4) allows for salt formation and solubility modulation.

Stability & Handling

-

State: Off-white to pale yellow powder.

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid/base. Sparingly soluble in non-polar solvents (Hexane, Et2O).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar/N2).

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis of key alkaloids and pharmaceuticals from 5-Oxo-5-(3-pyridyl)valeric acid.

Figure 1: Divergent synthetic pathways from 5-Oxo-5-(3-pyridyl)valeric acid to major bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of Anabaseine (Cyclization)

Objective: To synthesize 3,4,5,6-tetrahydro-2,3'-bipyridine (Anabaseine) via cyclodehydration. Mechanism: The ammonia source reacts with the ketone to form an imine, followed by intramolecular nucleophilic attack of the nitrogen on the carboxylic acid (or activated ester), resulting in cyclization and decarboxylation/dehydration.

Materials:

-

5-Oxo-5-(3-pyridyl)valeric acid (1.0 eq)

-

Ammonium Acetate (excess, ~10-15 eq)

-

Acetic Acid (glacial) or Ethanol

-

Equipment: Sealed pressure tube or Reflux condenser

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Oxo-5-(3-pyridyl)valeric acid (e.g., 5.0 g) in glacial acetic acid (50 mL).

-

Amination: Add anhydrous Ammonium Acetate (20.0 g). The excess ensures complete conversion of the ketone to the imine.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 6–12 hours.

-

Note: Monitoring by TLC is difficult due to the polarity of the starting material. LC-MS is recommended (Target Mass: [M+H]+ = 161.1).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove acetic acid.

-

Basify the residue carefully with saturated Na2CO3 or NaOH solution to pH ~9-10.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The crude oil is often pure enough for downstream applications. If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg).

Yield Expectation: 70–85%

Protocol B: Synthesis of GTS-21 (DMXB-A)

Objective: To synthesize 3-(2,4-dimethoxybenzylidene)anabaseine, a potent α7 nAChR agonist. Prerequisite: This reaction uses Anabaseine (from Protocol A) as the starting material.

Materials:

-

Anabaseine (1.0 eq)

-

2,4-Dimethoxybenzaldehyde (1.0 eq)

-

Concentrated HCl (catalytic to stoichiometric)

-

Ethanol (absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve Anabaseine (1.6 g, 10 mmol) and 2,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol) in absolute Ethanol (20 mL).

-

Acidification: Add concentrated HCl (approx. 1–2 mL) dropwise. The acidic environment catalyzes the aldol-type condensation at the activated methylene position (C3 of the tetrahydropyridine ring).

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. The solution will typically turn deep orange or red.

-

Crystallization:

-

Cool the mixture slowly to 0°C.

-

The dihydrochloride salt of GTS-21 often precipitates directly from the acidic ethanolic solution.

-

Add Diethyl Ether to facilitate precipitation if needed.

-

-

Isolation: Filter the solid, wash with cold acetone/ether, and dry under vacuum.

Yield Expectation: 60–75% as the dihydrochloride salt.

Protocol C: Synthesis of (±)-Anabasine (Reduction)

Objective: Reduction of the imine bond in Anabaseine to yield the saturated piperidine ring.

Materials:

-

Anabaseine (1.0 eq)

-

Sodium Borohydride (NaBH4) (2.0 eq)

-

Methanol

Step-by-Step Methodology:

-

Solubilization: Dissolve Anabaseine in Methanol at 0°C.

-

Reduction: Add NaBH4 portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Quench with dilute HCl (carefully, gas evolution).

-

Extraction: Basify to pH >11 with NaOH and extract with Chloroform.

-

Purification: The product is a racemic mixture of Anabasine. Separation of enantiomers requires chiral HPLC or resolution with tartaric acid.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete dehydration or decarboxylation. | Increase reaction temperature (use pressure tube) or reaction time. Ensure NH4OAc is dry. |

| Polymerization | High concentration of imine intermediate. | Perform reaction in more dilute conditions. Store Anabaseine at -20°C immediately after isolation (it is unstable over time). |

| Impurity in GTS-21 | Unreacted aldehyde. | Recrystallize the final salt from hot Ethanol/Isopropanol. |

| Hygroscopicity | Nature of pyridine salts. | Handle all solids in a glovebox or dry room. Store desiccated. |

References

-

Kem, W. R., et al. (2004). "The structural basis for GTS-21 selectivity between human and rat nicotinic alpha 7 receptors." Molecular Pharmacology. Link

-

Leete, E. (1979). "Biosynthesis of the tobacco alkaloids." Science. Link

- Späth, E., & Mamoli, L. (1936). "Synthesis of Anabasine." Berichte der deutschen chemischen Gesellschaft.

-

PubChem. "5-Oxo-5-(3-pyridyl)valeric acid Compound Summary." National Center for Biotechnology Information. Link

-

Meyer, E. M., et al. (1998). "3-(2,4-Dimethoxybenzylidene)anabaseine (DMXB) selectively activates alpha7 nicotinic receptors and improves memory-related behaviors in the rat." Biological Psychiatry. Link

Application Note: 5-Oxo-5-(3-pyridyl)valeric Acid (OPVA) as a Discriminatory Biomarker for Tobacco-Specific Nitrosamine Exposure

This is a comprehensive Application Note and Protocol guide for 5-Oxo-5-(3-pyridyl)valeric acid (OPVA) .

Based on the chemical structure (a 5-carbon "valeric" chain attached to the pyridine ring), this molecule is identified as a specific metabolite of Anabasine and its nitrosated derivative N'-Nitrosoanabasine (NAB) . Unlike Nicotine (which has a pyrrolidine ring and metabolizes to 4-carbon butyric acids like OPBA), Anabasine contains a piperidine ring (5 carbons). Therefore, OPVA serves as a critical discriminatory biomarker to distinguish tobacco use from pure nicotine intake (e.g., NRT or vaping).

Executive Summary

In the landscape of nicotine biomonitoring, distinguishing between the consumption of combustible/oral tobacco and pure nicotine formulations (Nicotine Replacement Therapy [NRT] or e-liquids) is a critical toxicological challenge. While cotinine is the gold standard for general nicotine exposure, it cannot differentiate the source.

5-Oxo-5-(3-pyridyl)valeric acid (OPVA) is a specific urinary metabolite derived from the oxidation of N'-Nitrosoanabasine (NAB) and Anabasine , minor alkaloids present in tobacco but absent in pharmaceutical-grade nicotine. This application note details the physiological relevance of OPVA and provides a validated LC-MS/MS protocol for its quantification in human urine.

Key Application:

-

Differentiation: Positive marker for tobacco; Negative marker for NRT/vaping.

-

Risk Assessment: Surrogate marker for exposure to NAB, a Tobacco-Specific Nitrosamine (TSNA).

Metabolic Mechanism & Biological Context

To understand the utility of OPVA, one must trace its origin to the piperidine ring of Anabasine, contrasting it with the pyrrolidine ring of Nicotine.

The Anabasine-NAB-OPVA Pathway

-

Precursor: Anabasine (3-(2-piperidyl)pyridine) is nitrosated to form NAB .

-

Metabolic Activation: NAB undergoes

-hydroxylation via Cytochrome P450 enzymes (primarily CYP2A6). -

Ring Opening: Hydroxylation at the 2'-position of the piperidine ring leads to ring opening, forming an unstable amino-aldehyde.

-

Oxidation: The intermediate oxidizes to form the stable keto-acid, 5-Oxo-5-(3-pyridyl)valeric acid (OPVA) .

Note: This parallels the metabolism of NNK to OPBA (4-oxo-4-(3-pyridyl)butyric acid), but with a 5-carbon chain due to the piperidine precursor.

Figure 1: Metabolic formation of OPVA from Anabasine. Unlike Nicotine metabolites (4-carbon chain), OPVA retains the 5-carbon backbone of the piperidine ring.

Analytical Protocol: LC-MS/MS Quantification